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Compound of Interest

Compound Name: Vapendavir diphosphate

Cat. No.: B3046123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vapendavir and its diphosphate salt form,

focusing on their application in antiviral research. The content is based on available

experimental data and established scientific principles, offering a resource for professionals in

the field of drug development.

Introduction
Vapendavir is a potent, orally bioavailable antiviral compound demonstrating broad-spectrum

activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its

mechanism of action centers on its function as a capsid binder. Vapendavir inserts into a

hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid and preventing the

conformational changes necessary for viral entry and uncoating.[1][3] The diphosphate salt

form of Vapendavir is often utilized in research and clinical settings, primarily to enhance the

compound's aqueous solubility and stability, which are critical properties for a drug candidate.

[4] While direct comparative studies with extensive experimental data between the free base

and the diphosphate salt are not readily available in published literature, it is understood that at

equivalent molar concentrations, both forms exhibit comparable biological activity.[4] The

enhanced physicochemical properties of the diphosphate salt, however, make it a more

practical choice for in vitro and in vivo studies.
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A summary of the known properties of Vapendavir and general characteristics of its

diphosphate salt form are presented below. It is important to note that specific experimental

data for the diphosphate salt's pharmacokinetic profile is not extensively detailed in publicly

available resources.

Property Vapendavir
Vapendavir
Diphosphate Salt

Reference

Molecular Formula C21H26N4O3 C21H30N4O11P2 [5][6]

Molecular Weight 382.46 g/mol 576.42 g/mol [5]

CAS Number 439085-51-5 Not explicitly available [5]

Appearance White Solid Crystalline solid [5]

Solubility
Soluble in DMSO,

Chloroform, DMF

Enhanced water

solubility and stability
[4][5]

Administration Oral Oral [2]

Antiviral Efficacy
Vapendavir has demonstrated potent antiviral activity against a wide range of picornaviruses.

The following table summarizes its efficacy, presented as the 50% effective concentration

(EC50), against various viral strains. The data presented is for Vapendavir, with the

understanding that the diphosphate salt would exhibit similar efficacy under experimental

conditions.
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Virus Strain(s) Cell Line EC50 Reference

Human

Rhinovirus

(HRV)

HRV2 HeLa Ohio 1 ng/mL [7]

Human

Rhinovirus

(HRV)

HRV14 HeLa Ohio 5 ng/mL [7]

Human

Rhinovirus

(HRV)

39 clinical

isolates
HeLa Ohio

Median: 7.3

ng/mL
[7]

Enterovirus 71

(EV71)

21 isolates

(Genogroups A,

B, C)

- Average: 0.7 µM [8][9]

Enterovirus 71

(EV71)
Various strains - 0.5-1.4 µM [4][10]

Mechanism of Action: Capsid Binding
Vapendavir's antiviral activity stems from its ability to bind to a hydrophobic pocket within the

VP1 capsid protein of picornaviruses.[1][3] This binding stabilizes the viral capsid, preventing

the conformational changes required for the virus to release its RNA genome into the host cell.

[1] This mechanism effectively halts the viral replication cycle at an early stage.
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Caption: Vapendavir's mechanism of action.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring

the reduction in the number of viral plaques.

Protocol:

Cell Seeding: Seed susceptible host cells (e.g., HeLa) in 6-well or 12-well plates and

incubate until a confluent monolayer is formed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b3046123?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Virus Dilution: Prepare serial dilutions of the virus stock in a suitable medium.

Infection: Remove the culture medium from the cells and infect the monolayer with a

predetermined amount of virus (to produce a countable number of plaques).

Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.

Compound Treatment: Remove the virus inoculum and overlay the cell monolayer with a

semi-solid medium (e.g., containing agarose or methylcellulose) containing various

concentrations of Vapendavir or its diphosphate salt. Include a virus control (no compound)

and a cell control (no virus, no compound).

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5

days).

Plaque Visualization: Fix the cells with a solution like 10% formalin and then stain with a dye

such as crystal violet. The plaques will appear as clear zones against a background of

stained, uninfected cells.

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as

the concentration of the compound that reduces the number of plaques by 50% compared to

the virus control.
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Caption: Plaque Reduction Assay Workflow.
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TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay is used to quantify the infectious virus titer by determining the dilution of the virus

that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

Protocol:

Cell Seeding: Seed host cells in a 96-well plate and incubate until they reach approximately

80-90% confluency.[11]

Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.[11]

Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include

a cell control (no virus).[11]

Incubation: Incubate the plate for a period sufficient to observe CPE (typically 3-7 days).

CPE Observation: Examine the wells daily under a microscope for the presence of CPE

(e.g., cell rounding, detachment).

Data Analysis: For each dilution, determine the number of wells showing CPE. The TCID50

is then calculated using a statistical method, such as the Reed-Muench or Spearman-Karber

method.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.creative-biogene.com/support/Viral-Titering-TCID50-Assay-Protocol.html
https://www.creative-biogene.com/support/Viral-Titering-TCID50-Assay-Protocol.html
https://www.creative-biogene.com/support/Viral-Titering-TCID50-Assay-Protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed Host Cells in 96-well Plate

Inoculate Replicate Wells

Prepare 10-fold Virus Dilutions

Incubate (3-7 days)

Observe for Cytopathic Effect (CPE)

Calculate TCID50 (e.g., Reed-Muench method)

End

Click to download full resolution via product page

Caption: TCID50 Assay Workflow.

Conclusion
Vapendavir is a well-characterized antiviral agent with a clear mechanism of action and potent

efficacy against a broad range of picornaviruses. Its diphosphate salt form offers improved

physicochemical properties, such as enhanced solubility and stability, making it a more suitable

candidate for formulation and administration in research and clinical development. While direct
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comparative efficacy data between the free base and the diphosphate salt is limited, the

available information strongly suggests that the antiviral activity is conserved between the two

forms, with the salt form providing significant practical advantages for experimental and

therapeutic applications. Researchers and drug developers should consider the diphosphate

salt of Vapendavir as the preferred form for future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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